Scaffold Divergence from Canonical NAMPT Inhibitor Leads
This compound is structurally distinct from the key thiourea NAMPT inhibitor 'Compound 5' (a virtual screening hit) by replacing a 4-piperidin-1-ylsulfonylphenyl group with an oxyamino methylene linker to a 3-fluorobenzyl group, while preserving the pyridinyl terminus but shifting the iodine substituent. These modifications are significant because in the related urea series, the nature of the terminal linker and aryl groups is directly correlated with both NAMPT inhibitory potency and CYP2C9 selectivity. This scaffold offers an unexplored vector for property optimization [1].
| Evidence Dimension | Structural Modification at Key Pharmacophoric Terminus |
|---|---|
| Target Compound Data | Core scaffold: N'-((3-fluorobenzyl)oxy) methylene thiourea coupled to 5-iodo-2-pyridinylamine. |
| Comparator Or Baseline | Compound 5 (PDB: 1LS) scaffold: N-(4-piperidin-1-ylsulfonyl)phenyl thiourea coupled to 3-pyridinylmethylamine [2]. |
| Quantified Difference | Substitution of a sulfonamide-linked aromatic system for an oxyamino-methylene linker, and repositioning of the pyridinyl nitrogen and halogen. |
| Conditions | Structural comparison based on published PDB ligand data and primary research articles. |
Why This Matters
This distinct connectivity and substitution pattern offer a novel intellectual property position and SAR landscape, preventing overlap with well-established, patented NAMPT inhibitor families.
- [1] Zheng, X. et al. Structure-based identification of ureas as novel nicotinamide phosphoribosyltransferase (Nampt) inhibitors. J Med Chem, 2013, 56(12), 4921-4937. DOI: 10.1021/jm400186h. View Source
- [2] RCSB PDB. 1LS Ligand Summary Page: 1-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)thiourea. DOI: 10.2210/pdb4JR5/pdb. View Source
